Methyltetrazine-amino-PEG10-CH2CH2COOH

Description

Evolution and Significance of Bioorthogonal Chemical Reactions in Biomedical Sciences

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govmedchemexpress.com Coined in the early 2000s, this concept has revolutionized the study of biomolecules in their natural environment. nih.gov Unlike traditional bioconjugation methods that often rely on the modification of abundant functional groups like amines or thiols, leading to heterogeneous products, bioorthogonal reactions involve mutually reactive partners that are abiotic to biological systems. medchemexpress.com This ensures that the reaction is highly specific and controlled.

The significance of bioorthogonal chemistry in biomedical sciences is vast. It has enabled real-time imaging of cellular processes, identification of drug targets, and the development of more effective targeted therapies. medchemexpress.combroadpharm.com Key bioorthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the exceptionally fast tetrazine ligation. vectorlabs.com These reactions have provided researchers with a powerful toolkit to probe and manipulate biological systems with unprecedented precision. broadpharm.com

Principles of Site-Specific Bioconjugation and its Impact on Molecular Probes and Therapeutics

Site-specific bioconjugation is the controlled attachment of a molecule of interest to a specific site on a biomolecule, typically a protein or antibody. immunomart.comaxispharm.com This approach overcomes the limitations of traditional, non-specific methods, which often result in a heterogeneous mixture of conjugates with varying efficacy and pharmacokinetic profiles. axispharm.com By ensuring a uniform product, site-specific conjugation leads to improved reproducibility and a better understanding of the structure-activity relationship. medchemexpress.com

The impact of site-specific bioconjugation on the development of molecular probes and therapeutics has been profound. In the realm of molecular imaging, site-specific attachment of fluorescent dyes or radioisotopes allows for precise tracking and quantification of biomolecules. bioglyco.com For therapeutics, particularly antibody-drug conjugates (ADCs), site-specific conjugation ensures a defined drug-to-antibody ratio (DAR), which is crucial for optimizing the therapeutic window and minimizing off-target toxicity. medchemexpress.com Techniques to achieve site-specificity include the incorporation of unnatural amino acids, enzyme-mediated ligation, and the use of bioorthogonal handles. immunomart.com

Overview of Advanced Linker Architectures in Bioconjugation and Chemical Biology

Linkers are critical components in bioconjugation, connecting the biological targeting moiety to the payload (e.g., a drug or a fluorescent probe). Advanced linker architectures are designed to do more than simply connect two molecules; they can influence the stability, solubility, and release of the payload. nanocs.net The design of a linker can be tailored to the specific application, with considerations for cleavability, hydrophilicity, and steric hindrance. bioglyco.comiris-biotech.de

Contextualizing Methyltetrazine-amino-PEG10-CH2CH2COOH within Bioorthogonal Bioconjugation

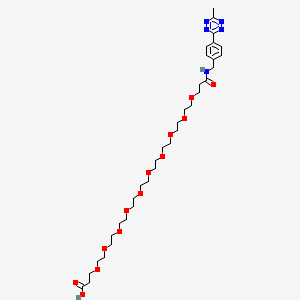

This compound is a heterobifunctional linker that embodies the principles of advanced bioconjugation. It is specifically designed for use in bioorthogonal chemistry, featuring a methyltetrazine moiety for highly efficient and specific reactions with trans-cyclooctene (B1233481) (TCO) dienophiles. This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is one of the fastest bioorthogonal reactions known, allowing for rapid conjugation even at low concentrations. broadpharm.com

The structure of this linker is meticulously designed for optimal performance in biological systems. The methyl group on the tetrazine ring enhances its stability under physiological conditions. The long, hydrophilic PEG10 (polyethylene glycol with 10 repeating units) chain serves multiple purposes: it increases the aqueous solubility of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance. vectorlabs.com The terminal carboxylic acid (CH2CH2COOH) provides a versatile handle for conjugation to primary amines on biomolecules, typically through the formation of a stable amide bond with the assistance of coupling agents like EDC or HATU. broadpharm.com

This specific combination of a stable, highly reactive bioorthogonal handle, a solubilizing and biocompatible spacer, and a reactive functional group for attachment makes this compound a powerful tool for the construction of well-defined and effective bioconjugates for a wide range of applications in research and medicine.

Structure

2D Structure

Properties

Molecular Formula |

C34H55N5O13 |

|---|---|

Molecular Weight |

741.8 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C34H55N5O13/c1-29-36-38-34(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-33(41)42/h2-5H,6-28H2,1H3,(H,35,40)(H,41,42) |

InChI Key |

NHMMLKRUGYPPEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Structural Design and Rationale of Methyltetrazine Amino Peg10 Ch2ch2cooh

Functional Domain Analysis of the Methyltetrazine Moiety

The methyltetrazine group serves as the bioorthogonal reactive handle of the molecule. Its unique chemical properties enable highly selective and rapid conjugation reactions within complex biological environments.

Chemical Structure and Reactivity Profile of Methyltetrazine

Methyltetrazine belongs to a class of aromatic heterocycles known as 1,2,4,5-tetrazines. The core structure is a six-membered ring containing four nitrogen atoms and two carbon atoms. In methyltetrazine, one of these carbon atoms is substituted with a methyl group. This methyl group enhances the stability of the tetrazine ring compared to unsubstituted tetrazines. conju-probe.com

The reactivity of methyltetrazine is dominated by its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions. rsc.org In this type of cycloaddition, the electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, typically a strained alkene or alkyne such as trans-cyclooctene (B1233481) (TCO) or norbornene. conju-probe.comnih.gov This reaction is exceptionally fast, with second-order rate constants that can reach up to 1 x 10^6 M⁻¹s⁻¹. broadpharm.com A key feature of this ligation is its bioorthogonality, meaning it proceeds with high selectivity under mild, aqueous conditions without interfering with native biological functional groups. conju-probe.comnih.gov The reaction is irreversible and produces dinitrogen (N₂) as the sole byproduct. broadpharm.com

Electron-Demand Characteristics and Cycloaddition Reactivity

The four nitrogen atoms in the tetrazine ring are highly electron-withdrawing, which renders the ring electron-deficient. This low-energy lowest unoccupied molecular orbital (LUMO) of the tetrazine is crucial for the IEDDA reaction, as it readily interacts with the high-energy highest occupied molecular orbital (HOMO) of an electron-rich dienophile. acs.org This inverse-electron-demand is what drives the rapid and selective nature of the cycloaddition. rsc.orgnih.gov

The reactivity of the tetrazine can be tuned by the substituents on the ring. While electron-donating groups can increase the stability of the tetrazine, they may also decrease the reaction rate. Conversely, electron-withdrawing groups can accelerate the reaction but may lead to lower stability in aqueous media. nih.gov The methyl group in methyltetrazine provides a balance of good stability and high reactivity, making it a popular choice for bioconjugation applications. conju-probe.com The reaction kinetics are so favorable that conjugation can be achieved at low concentrations of the reactants. broadpharm.comacs.org

Functional Domain Analysis of the Polyethylene (B3416737) Glycol (PEG10) Spacer

Role of PEGylation in Bioconjugation Design

PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy in biopharmaceutical development to improve the physicochemical and pharmacological properties of biomolecules. begellhouse.comeuropeanpharmaceuticalreview.comnih.gov The hydrophilic and flexible nature of the PEG chain can increase the aqueous solubility and stability of hydrophobic molecules. axispharm.comthermofisher.com Furthermore, PEGylation can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity and antigenicity. begellhouse.comeuropeanpharmaceuticalreview.comsciencescholar.us This protective effect can lead to a longer circulation half-life in vivo. nih.govsciencescholar.us The PEG spacer in Methyltetrazine-amino-PEG10-CH2CH2COOH is designed to impart these favorable properties to the final bioconjugate. purepeg.com

| Property | Effect of PEGylation |

| Solubility | Increases solubility of hydrophobic molecules in aqueous solutions. axispharm.comthermofisher.com |

| Stability | Protects against enzymatic degradation. begellhouse.comeuropeanpharmaceuticalreview.com |

| Immunogenicity | Reduces immune responses. europeanpharmaceuticalreview.comaxispharm.com |

| Circulation Time | Prolongs in vivo half-life by reducing renal clearance. nih.govsciencescholar.us |

| Aggregation | Decreases aggregation of labeled proteins. medium.com |

Influence of PEG Chain Length on Conjugate Properties and Performance

The length of the PEG chain is a crucial parameter that can be optimized to achieve the desired properties for a specific application. nih.gov Generally, a longer PEG chain provides a greater shielding effect, which can lead to a more pronounced increase in circulation time and a greater reduction in immunogenicity. dovepress.com Studies have shown a linear correlation between the area under the curve (a measure of drug exposure) and the molecular weight of the PEG chain, indicating that longer chains can lead to better drug accumulation in the bloodstream. dovepress.com

However, the molecular weight of the PEG also impacts the hydrodynamic volume of the conjugate. plos.org An increase in PEG chain length leads to a larger hydrodynamic radius, which can influence its biodistribution and cellular uptake. dovepress.comnih.gov For instance, longer PEG chains have been shown to decrease the uptake of nanoparticles by macrophages, allowing them to evade the reticuloendothelial system more effectively. dovepress.comnih.gov The choice of a PEG10 spacer represents a balance, providing sufficient spacing and beneficial properties without being excessively large, which could negatively impact the biological activity of the conjugated molecule.

| PEG Chain Length | Impact on Conjugate Properties |

| Short | Less steric hindrance, potentially higher biological activity. |

| Long | Increased solubility, stability, and circulation time; reduced immunogenicity; may decrease biological activity due to steric hindrance. dovepress.comnih.govacs.org |

Impact of PEG Spacer on Steric Hindrance in Bioconjugation

While PEGylation offers numerous advantages, it can also introduce steric hindrance, which may mask the active sites of a biomolecule and reduce its biological activity or binding affinity. plos.orgnih.gov The flexible PEG chain can create a hydrated layer around the molecule, which, while protective, can also physically obstruct interactions with its target. plos.org

The length of the PEG spacer plays a direct role in the degree of steric hindrance. researchgate.netacs.org Longer PEG chains can create a more significant steric barrier. researchgate.net The PEG10 spacer in this compound is of a moderate length, intended to physically separate the conjugated molecules and minimize potential interference while still providing the benefits of PEGylation. medium.com This separation can be crucial for maintaining the function of the biomolecule after conjugation. Molecular dynamics simulations have shown that while PEG spacers have little effect on the conformation of small neutral peptides, they can significantly affect the conformation of small, highly charged peptides. acs.org Therefore, the choice of PEG spacer length requires careful consideration of the specific biomolecule and its intended application.

Functional Domain Analysis of the Carboxylic Acid (CH2CH2COOH) Terminus

The carboxylic acid group at one end of the molecule serves as a versatile handle for a wide array of chemical modifications. Its reactivity and the well-established chemistry for its derivatization make it a cornerstone of the linker's design.

The carboxylic acid (-COOH) functional group is a common target for bioconjugation reactions. While not as reactive as some other functional groups, its distinct chemical properties allow for specific and controlled coupling to other molecules. The reactivity of the carboxylic acid is primarily centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Carboxylic acids can be activated to form more reactive intermediates, which are then susceptible to nucleophilic attack. This two-step process is the foundation for many common bioconjugation strategies. The most prevalent method for activating carboxylic acids in a biological context is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). creative-biolabs.comnih.gov EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. rsc.org This intermediate is unstable in aqueous solutions and can be readily displaced by a nucleophile, such as a primary amine, to form a stable amide bond. rsc.org

The pH of the reaction environment plays a critical role in the reactivity of carboxylic acids. biosyn.com For efficient activation with carbodiimides, the reaction is typically carried out under mildly acidic to neutral conditions (pH 4.5-7.5).

The activated carboxylic acid intermediate can react with various nucleophiles, leading to the formation of different stable linkages. The choice of nucleophile dictates the nature of the resulting conjugate.

Amide Bond Formation: This is the most common derivatization strategy for carboxylic acids. The O-acylisourea intermediate formed by EDC activation readily reacts with primary amines (-NH2) to form a stable amide bond. rsc.org To improve the efficiency of this reaction and reduce side reactions like hydrolysis of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. rsc.org NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.

Ester Formation: Carboxylic acids can be converted to esters by reacting with alcohols. libretexts.org This reaction is typically catalyzed by an acid. In the context of bioconjugation, fluorescent diazoalkanes can be used to form esters with carboxylic acids for analytical purposes. thermofisher.com

Hydrazide Formation: The activated carboxylic acid can also react with hydrazides to form a stable hydrazone linkage. This is another common strategy for coupling carboxylic acids to other molecules. thermofisher.com

Below is an interactive data table summarizing common derivatization strategies for the carboxylic acid group:

| Reactive Partner | Activating Agent(s) | Resulting Linkage | Key Features |

| Primary Amine | EDC, NHS/Sulfo-NHS | Amide | Highly stable bond, very common in bioconjugation. |

| Alcohol | Acid catalyst, Diazoalkanes | Ester | Can be susceptible to hydrolysis. |

| Hydrazide | EDC | Hydrazone | Stable linkage used in various bioconjugation applications. |

| Hydroxylamine | EDC | Hydroxamic Acid | A less common but viable conjugation strategy. |

Synthetic Methodologies and Chemical Derivatization of Methyltetrazine Amino Peg10 Ch2ch2cooh

Synthetic Routes for Methyltetrazine Core Construction

The construction of the methyltetrazine core is a critical step that dictates the reactivity and stability of the final compound. Various synthetic routes have been developed to access substituted tetrazines, with multi-step pathways being a common approach.

Multi-Step Synthesis Pathways to Substituted Tetrazines

The synthesis of substituted 1,2,4,5-tetrazines often begins with the condensation of nitriles with hydrazine (B178648), followed by an oxidation step. researchgate.net While this classic Pinner synthesis is effective for aromatic tetrazines, the synthesis of alkyl-substituted and unsymmetrical tetrazines can be more challenging and often results in lower yields. researchgate.net

To address these limitations, innovative high-yielding transformations have been developed. bohrium.com These include metal-catalyzed reactions, such as those using Ni(II) or Zn(II), which facilitate the reaction between two nitriles and hydrazine to produce a wide range of (un)symmetric aryl s-tetrazines. bohrium.comnih.gov The use of amidines and orthoesters can yield tetrazines with alkyl substituents. bohrium.com

A general overview of a multi-step synthesis for an unsymmetrical tetrazine, such as a methyltetrazine derivative, can be outlined as follows:

Formation of an Amidrazone : The synthesis often starts with the nucleophilic attack of hydrazine on a nitrile to form an amidrazone. nih.gov The use of Lewis acid catalysts can promote this reaction. nih.gov

Condensation with a Second Precursor : The resulting amidrazone can then be condensed with a second precursor, which will introduce the other substituent on the tetrazine ring.

Cyclization and Oxidation : The intermediate undergoes cyclization to form a dihydrotetrazine, which is then oxidized to the final tetrazine product. researchgate.net Common oxidizing agents include sodium nitrite (B80452) in acidic conditions. researchgate.net

Recent advancements have also introduced one-pot methods for converting carboxylic ester precursors into 3-thiomethyltetrazines, which can then be further modified. nih.gov These versatile intermediates can undergo Pd-catalyzed cross-coupling reactions to generate unsymmetrical tetrazines. nih.gov

Table 1: Comparison of Synthetic Methods for Substituted Tetrazines

| Method | Starting Materials | Key Features | Typical Yields | Reference |

|---|---|---|---|---|

| Pinner Synthesis | Nitriles, Hydrazine | Classic method, effective for aromatic tetrazines. | Variable, often low for alkyl tetrazines. | researchgate.net |

| Metal-Catalyzed Synthesis | Nitriles, Hydrazine | Utilizes Ni(II) or Zn(II) catalysts, good for unsymmetrical tetrazines. | Moderate to excellent. | bohrium.comnih.gov |

| From Carboxylic Esters | Carboxylic Esters | One-pot synthesis to 3-thiomethyltetrazine intermediates. | Good. | nih.gov |

| From Fluoroolefins | Fluoroolefins, Hydrazine Hydrate | Leads to symmetrical 3,6-disubstituted tetrazines. | Not specified. | nih.gov |

Synthesis and Functionalization of Amino-PEG10-CH2CH2COOH Scaffold

The amino-PEG10-CH2CH2COOH scaffold provides the necessary spacer length, hydrophilicity, and terminal functional groups for subsequent conjugation. medchemexpress.com The synthesis and functionalization of this polyethylene (B3416737) glycol (PEG) linker is a multi-faceted process.

Strategies for Polyethylene Glycol Chain Elongation and Functionalization

Polyethylene glycol is synthesized through the ring-opening polymerization of ethylene (B1197577) oxide, resulting in polymers with one or two hydroxyl end groups. mdpi.com To achieve a specific length, such as the PEG10 in the target molecule, controlled polymerization techniques are employed. Commercially available PEG derivatives with various chain lengths and functional groups are also widely used. nih.gov The functionalization of the terminal hydroxyl groups is a key step in preparing the desired scaffold. mdpi.com

Introduction of Amine and Carboxylic Acid Termini on PEG Scaffolds

To create the heterobifunctional amino-PEG-acid linker, the terminal hydroxyl groups of a PEG diol are chemically modified. polysciences.componsure.com One common strategy involves a sequential, multi-step process:

Mesylation : The hydroxyl end-groups are converted to mesylates. nih.gov

Azidation : The mesylates are then displaced with an azide (B81097), such as sodium azide. nih.gov

Reduction : The azide groups are reduced to amines. A facile method for this conversion is the use of zinc in the presence of ammonium (B1175870) chloride. nih.gov

To introduce the carboxylic acid terminus, one end of the PEG can be reacted with a molecule containing a protected carboxylic acid and a group reactive towards the PEG's hydroxyl group. labinsights.nl Alternatively, commercially available heterobifunctional PEGs with pre-existing amine and carboxylic acid groups are often utilized to simplify the synthesis. nanocs.netnanosoftpolymers.com

Orthogonal Protection Strategies for Multi-Functional Linkers

In the synthesis of complex molecules with multiple reactive functional groups, orthogonal protection strategies are crucial. bham.ac.uk This involves using protecting groups for the amine and carboxylic acid termini that can be removed under different conditions, allowing for selective deprotection and reaction at one end of the linker without affecting the other. nih.govresearchgate.net

For example, the amine group can be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while the carboxylic acid is protected as an ester that is stable to acidic conditions but can be cleaved under basic or other specific conditions. This allows for the selective deprotection of the amine for coupling with the methyltetrazine moiety, followed by the deprotection of the carboxylic acid for subsequent reactions.

Table 2: Common Orthogonal Protecting Groups for Amine and Carboxylic Acid

| Functional Group | Protecting Group | Deprotection Conditions | Reference |

|---|---|---|---|

| Amine | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA) | researchgate.net |

| Amine | Fmoc (9-fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine) | researchgate.net |

| Carboxylic Acid | tBu (tert-butyl ester) | Acidic conditions (e.g., TFA) | researchgate.net |

| Carboxylic Acid | Bzl (benzyl ester) | Hydrogenolysis | researchgate.net |

Coupling Strategies for Methyltetrazine and PEG Linker Integration

The final step in the synthesis of Methyltetrazine-amino-PEG10-CH2CH2COOH is the covalent linkage of the methyltetrazine core to the amino-PEG-acid scaffold. This is typically achieved through the formation of a stable amide bond.

A common approach involves activating the carboxylic acid group on a methyltetrazine-acid (B608996) derivative to form an active ester, such as an N-hydroxysuccinimide (NHS) ester. conju-probe.comcreativepegworks.com This activated methyltetrazine can then react efficiently with the primary amine of the amino-PEG-COOH linker under mild conditions to form a stable amide linkage. creativepegworks.com

Alternatively, the carboxylic acid on the PEG linker can be activated and reacted with a methyltetrazine-amine (B608997) derivative. medchemexpress.com Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are often used to facilitate this amide bond formation. creativepegworks.com

The choice of coupling strategy depends on the specific functional groups present on the methyltetrazine and PEG precursors and the desired orientation of the final molecule. The use of a hydrophilic PEG spacer in the linker enhances the water solubility of the final conjugate. conju-probe.comvectorlabs.com

Amide Bond Formation Methodologies

The core of the synthesis for this compound lies in the formation of a stable amide bond between a methyltetrazine-containing amine and a polyethylene glycol (PEG) spacer functionalized with a terminal carboxylic acid. A common synthetic approach involves the use of a commercially available or synthesized methyltetrazine-amine derivative and a PEGylated precursor with a terminal amine and a protected carboxylic acid.

A plausible synthetic route would start with a precursor such as Boc-NH-PEG10-CH2CH2COOH, where the amine is protected by a tert-butyloxycarbonyl (Boc) group. The carboxylic acid end of this precursor can be activated and coupled to a suitable methyltetrazine derivative. However, to achieve the final structure of this compound, it is more direct to couple a methyltetrazine-containing carboxylic acid with an amino-PEG-acid where the second acid group is protected. A more common and direct approach involves the coupling of a methyltetrazine-amine with a PEG derivative containing two carboxylic acid groups, where one is activated for amide bond formation.

A typical laboratory-scale synthesis would involve the reaction of a methyltetrazine-amine with a homo-bifunctional PEG derivative, such as HOOC-PEG10-COOH, where one of the carboxylic acid groups is selectively activated. Standard coupling agents used in peptide synthesis are employed for this purpose. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable activated intermediate and minimize side reactions. More advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be utilized for efficient amide bond formation. broadpharm.com

The reaction is typically carried out in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). axispharm.com

Table 1: Key Reagents in Amide Bond Formation

| Reagent Class | Examples | Role in Synthesis |

| Coupling Agents | EDC, DCC, HATU | Activate the carboxylic acid for reaction with the amine. |

| Additives | NHS, HOBt | Form active esters to improve coupling efficiency and reduce side reactions. |

| Bases | DIPEA, Triethylamine | Scavenge protons generated during the reaction and maintain a basic pH. |

| Solvents | DMF, DCM | Provide a suitable reaction medium for the coupling reaction. |

Purification and Characterization Considerations in Synthetic Scale-Up

Following the amide bond formation, the crude product is a mixture containing the desired this compound, unreacted starting materials, coupling reagents, and by-products. Purification is crucial to isolate the target compound with high purity. For PEGylated molecules, purification can be challenging due to their polymeric nature and potential for polydispersity.

Purification Techniques: High-performance liquid chromatography (HPLC) is the most effective method for purifying PEGylated compounds. Reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is commonly employed. rsc.org The separation is based on the hydrophobicity of the molecules, and the distinct UV absorbance of the tetrazine moiety allows for easy detection of the product fractions.

Size-exclusion chromatography (SEC) can also be used to separate the product based on its hydrodynamic volume, effectively removing smaller molecules like unreacted coupling agents and by-products.

Characterization Methods: Once purified, the identity and purity of this compound are confirmed using various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure. The characteristic peaks of the methyltetrazine ring, the repeating ethylene glycol units of the PEG chain, and the terminal methylene (B1212753) groups adjacent to the carboxylic acid can be identified and integrated to confirm the structure. nih.govresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the compound, confirming the successful conjugation of the methyltetrazine and PEG components. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates a high degree of purity.

Scale-Up Considerations: Scaling up the synthesis of this compound from milligram to gram or kilogram quantities presents several challenges. These include maintaining reaction efficiency, managing heat transfer, and developing scalable purification methods. The choice of coupling reagents becomes critical, with factors like cost, efficiency, and ease of removal of by-products playing a significant role. Purification by preparative HPLC can be costly and time-consuming at a large scale, so alternative methods like crystallization or tangential flow filtration might be explored.

Post-Synthetic Derivatization and Activation of this compound

The terminal carboxylic acid of this compound serves as a versatile handle for further derivatization, most commonly to create an amine-reactive species for bioconjugation.

Preparation of N-Hydroxysuccinimide (NHS) Esters for Amine Conjugation

The most common activation of the terminal carboxylic acid is its conversion to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary and secondary amines under mild conditions (pH 7-9), forming stable amide bonds. purepeg.com

The synthesis of the NHS ester involves reacting this compound with NHS in the presence of a carbodiimide (B86325) coupling agent like DCC or EDC. The reaction is typically performed in an anhydrous organic solvent such as DMF, DCM, or tetrahydrofuran (B95107) (THF) at room temperature.

The resulting Methyltetrazine-amino-PEG10-CH2CH2CO-NHS is then purified, often by precipitation or flash chromatography, and stored under anhydrous conditions to prevent hydrolysis of the active ester. The purity and identity of the NHS ester are confirmed by NMR and MS.

Table 2: Amine-Reactive Ester Formation

| Reagent | Function |

| This compound | Starting material with terminal carboxylic acid |

| N-Hydroxysuccinimide (NHS) | Forms the active ester |

| EDC or DCC | Carbodiimide coupling agent |

| Anhydrous Solvent (DMF, DCM) | Reaction medium |

Other Reactive Ester Formulations

While NHS esters are widely used, other reactive esters can also be prepared to modulate reactivity and stability. For instance, tetrafluorophenyl (TFP) esters or pentafluorophenyl (PFP) esters can be synthesized. These esters are generally more reactive than NHS esters and can be more resistant to hydrolysis in aqueous media, offering advantages in certain bioconjugation applications. broadpharm.com

Another alternative is the use of water-soluble activating agents like sulfo-NHS, which results in a water-soluble sulfo-NHS ester. This can be advantageous for labeling biomolecules in aqueous buffers without the need for organic co-solvents.

Strategies for Introducing Additional Bioreactive Handles

Beyond creating amine-reactive species, the carboxylic acid terminus of this compound can be modified to introduce other bioorthogonal functional groups. This would create a heterotrifunctional linker, expanding its utility in more complex bioconjugation strategies.

For example, the carboxylic acid could be coupled to a small molecule containing an alkyne or an azide group, enabling subsequent "click chemistry" reactions. It could also be reacted with a molecule bearing a thiol or a maleimide (B117702) group for cysteine-specific conjugation. These modifications would typically follow standard amide bond formation protocols, using the appropriate amine- or alcohol-containing small molecule to introduce the new functionality. This allows for the site-specific and sequential labeling of multiple biomolecules.

Mechanistic Investigations of Methyltetrazine Mediated Bioorthogonal Ligation

Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition Mechanism

The reaction between a 1,2,4,5-tetrazine (B1199680) and a strained alkene like trans-cyclooctene (B1233481) (TCO) is a type of [4+2] cycloaddition. rsc.org Unlike the "normal" Diels-Alder reaction, the iEDDA reaction involves an electron-poor diene (the tetrazine) and an electron-rich dienophile (the alkene). researchgate.netnih.gov This inversion of electronic demand is key to its rapid kinetics and bioorthogonality. nih.gov

According to Frontier Molecular Orbital (FMO) theory, the rate of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. rsc.orgnih.gov In the iEDDA reaction, the critical interaction is between the HOMO of the electron-rich dienophile (the strained alkene) and the LUMO of the electron-poor diene (the tetrazine). rsc.orgnih.gov

The reactivity is enhanced by a small energy gap between these orbitals. nih.gov This is achieved in two primary ways:

Lowering the Diene's LUMO: The 1,2,4,5-tetrazine ring is inherently electron-deficient due to its nitrogen atoms. Attaching electron-withdrawing substituents to the tetrazine ring further lowers the energy of its LUMO, making it a more potent reactant. nih.govnih.gov

Raising the Dienophile's HOMO: Strained alkenes, such as trans-cyclooctene (TCO), have a high-energy HOMO due to the ring strain distorting the π-system. nih.gov This elevated HOMO energy brings it closer to the tetrazine's LUMO, accelerating the reaction. nih.govnih.gov Electron-donating groups on the dienophile can further raise the HOMO energy, increasing the reaction rate. nih.gov

This specific HOMO-LUMO interaction explains the "inverse electron demand" nature of the reaction and is the foundation for its exceptional speed. rsc.orgresearchgate.net

The ligation process occurs through a concerted, but often asynchronous, [4+2] cycloaddition followed by a rapid retro-Diels-Alder reaction. rsc.orgrsc.org The established pathway is as follows:

[4+2] Cycloaddition: The tetrazine diene and the alkene dienophile approach each other, passing through a transition state to form a highly strained, unstable bicyclic adduct. rsc.orgrsc.org

Retro-Diels-Alder Elimination: This bicyclic intermediate immediately undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). rsc.orgnih.gov This step is thermodynamically highly favorable and drives the reaction forward.

Product Formation: The loss of N₂ results in the formation of a 4,5-dihydropyridazine product, which is the stable covalent linkage. rsc.org Depending on the substituents and conditions, this may further oxidize to a pyridazine. researchgate.net

The rate-determining step is generally considered to be the initial [4+2] cycloaddition. nih.gov Computational studies and transition-state analysis support this multi-step mechanism, highlighting the formation of the transient bicyclic adduct before the irreversible expulsion of nitrogen gas. researchgate.net

Kinetic Characterization of Tetrazine-Trans-Cyclooctene (TCO) Ligation

The tetrazine-TCO ligation is renowned for being one of the fastest bioorthogonal reactions discovered to date, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. nih.govbroadpharm.comnih.gov This rapid kinetic profile allows for efficient labeling and conjugation even at the low concentrations typical of biological systems. vectorlabs.com

The reaction rate is highly tunable and influenced by several factors, primarily the electronic and steric properties of the tetrazine and dienophile. nih.gov

Tetrazine Substituents: Electron-withdrawing groups (EWGs) on the tetrazine ring lower its LUMO energy, accelerating the reaction. nih.gov For instance, substituting a tetrazine with pyridyl groups significantly increases the rate constant compared to phenyl groups. nih.gov Conversely, electron-donating groups slow the reaction. Steric hindrance from bulky substituents on the tetrazine can also decrease the reaction rate. nih.govnih.gov

Dienophile Strain and Electronics: The degree of ring strain in the dienophile is a major determinant of reactivity. Trans-cyclooctene (TCO) is significantly more reactive than less strained dienophiles like norbornene or cis-cyclooctene. nih.govbroadpharm.com

Solvent Effects: The reaction proceeds rapidly in various solvents, including organic solvents and, crucially, aqueous media. nih.gov Reactions in aqueous environments are often faster than in organic solvents. nih.gov

The following table presents representative second-order rate constants for various tetrazine and dienophile pairs, illustrating the impact of substituents on reactivity.

| Diene (Tetrazine) | Dienophile | Rate Constant (k₂, M⁻¹s⁻¹) |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~2000 |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO-PEG₄ | 990 |

| 3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO-PEG₄ | 5120 |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 |

This table is interactive. Data compiled from multiple sources. nih.govnih.govacs.org

A key consideration in designing bioorthogonal probes is the trade-off between reaction kinetics and the intrinsic stability of the reporter molecule. This is particularly evident when comparing methyl-substituted tetrazines to their unsubstituted (hydrogen-substituted) counterparts.

Reactivity: Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted tetrazines. The methyl group is weakly electron-donating compared to hydrogen, which slightly raises the tetrazine's LUMO energy, resulting in slower reaction kinetics. The rate constants for H-tetrazines can be significantly higher, sometimes reaching up to 30,000 M⁻¹s⁻¹ with TCO.

Stability: Methyl-substituted tetrazines exhibit substantially greater stability, especially in aqueous biological media. aliyuncs.com Unsubstituted tetrazines are more prone to degradation through reactions with nucleophiles present in biological systems. acs.org The methyl group provides steric shielding and electronic stabilization, making compounds like Methyltetrazine-amino-PEG10-CH2CH2COOH more robust for applications requiring longer incubation times.

Therefore, the choice between a methyltetrazine and an H-tetrazine depends on the specific application. For time-critical processes like in vivo imaging where the probe is administered shortly before detection, the extreme speed of H-tetrazines is advantageous. For applications requiring pre-functionalization of biomolecules or longer-term stability in complex media, the enhanced stability of methyltetrazines makes them the superior choice. researchgate.net

Solvent Effects and Reaction Medium Compatibility

The methyltetrazine ligation demonstrates broad compatibility with a variety of reaction media, a crucial factor for its application in biological research. The reaction proceeds efficiently in organic solvents, pure water, and, most importantly, complex aqueous biological media such as cell lysates and physiological buffers. broadpharm.com

Below is a table summarizing the compatibility of the methyltetrazine ligation in various media.

| Reaction Medium | Compatibility | Notes |

| Aqueous Buffers (e.g., PBS) | Excellent | Reaction occurs efficiently under mild buffer conditions. conju-probe.com |

| Cell Lysates | Excellent | Demonstrates high chemoselectivity in complex biological mixtures. nih.gov |

| Living Cells/Organisms | Excellent | Catalyst-free nature ensures biocompatibility for in vivo studies. conju-probe.comconju-probe.com |

| Organic Solvents (e.g., DMSO, DMF) | Good | The molecule is soluble in various organic solvents. conju-probe.com |

The following table details key research findings regarding the mechanistic aspects of methyltetrazine-mediated ligation.

| Mechanistic Aspect | Research Finding | Significance |

| Reaction Kinetics | The inverse-electron demand Diels-Alder reaction is among the fastest bioorthogonal ligations available. conju-probe.comconju-probe.com Reaction rates are reported to be as high as 1-1x10^6 M⁻¹s⁻¹. broadpharm.com | Enables rapid labeling of biomolecules even at low concentrations, which is ideal for in vivo applications. broadpharm.comfrontiersin.org |

| Reaction Partners | Methyltetrazine reacts specifically with strained alkenes such as trans-cyclooctene (TCO), norbornene, and cyclopropene. conju-probe.comconju-probe.com | Provides a specific and controllable handle for bioorthogonal conjugation. |

| Byproducts | The ligation reaction releases nitrogen (N₂) gas as the only side product. broadpharm.com | The reaction is clean and does not generate byproducts that could interfere with biological systems. |

| Stability | The methyltetrazine moiety and its reaction partners (e.g., TCO) are stable in aqueous environments over the long term. broadpharm.com The resulting dihydropyridazine (B8628806) linkage is also stable. conju-probe.com | Ensures the integrity of the label and the labeled biomolecule throughout the course of an experiment. |

Bioconjugation Methodologies Utilizing Methyltetrazine Amino Peg10 Ch2ch2cooh

General Principles of Conjugation via the Carboxylic Acid Terminus

The terminal carboxylic acid (–COOH) of Methyltetrazine-amino-PEG10-CH2CH2COOH serves as a versatile handle for covalent attachment to primary and secondary amines present in various biomolecules, such as proteins, peptides, and other amine-functionalized molecules. This conjugation is typically achieved by activating the carboxyl group to make it more susceptible to nucleophilic attack by the amine.

Amine-Reactive Conjugation Strategies (e.g., Carbodiimide (B86325) Chemistry)

A widely employed method for conjugating carboxylic acids to amines is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.

To improve the efficiency and stability of this reaction in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines at physiological pH to form a robust amide linkage. The reaction is typically performed in a two-step process, first activating the carboxylic acid with EDC and NHS, followed by the addition of the amine-containing biomolecule. The efficiency of the conjugation is influenced by factors such as pH, buffer composition, and the ratio of coupling reagents to the reactants.

Table 1: Typical Reaction Components for EDC/NHS Mediated Amine Conjugation

| Component | Role | Typical Concentration/Ratio |

| This compound | Carboxyl-containing linker | 1-10 mM |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide activator | 1.5-5 molar excess over carboxyl groups |

| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Stabilizer of the active intermediate | 1.5-5 molar excess over carboxyl groups |

| Amine-containing biomolecule | Substrate for conjugation | Equimolar or slight excess to carboxyl groups |

| Activation Buffer (e.g., MES, pH 4.5-6.0) | Optimizes the EDC/NHS activation step | As required |

| Conjugation Buffer (e.g., PBS, pH 7.2-8.0) | Facilitates the reaction of the NHS ester with the amine | As required |

Solid-Phase Conjugation Approaches

The carboxylic acid terminus of this compound also allows for its immobilization onto solid supports, which is particularly useful in solid-phase synthesis and for the creation of affinity matrices. Resins commonly used in solid-phase peptide synthesis, such as Wang resin or other hydroxyl-functionalized resins, can be employed for this purpose.

In this approach, the carboxylic acid of the linker is activated, typically using a coupling agent like diisopropylcarbodiimide (DIC) and an activating agent such as hydroxybenzotriazole (B1436442) (HOBt), and then reacted with the hydroxyl groups on the solid support to form an ester linkage. Once the this compound is anchored to the resin, its tetrazine moiety is available for reaction with TCO-modified molecules in solution. This method allows for the easy separation of the conjugated product from excess reagents by simple filtration and washing of the resin. The final bioconjugate can then be cleaved from the resin if a cleavable linker was used in the resin design.

Strategies for Conjugating to Trans-Cyclooctene (B1233481) (TCO)-Modified Biomolecules

The methyltetrazine moiety of the linker participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) group. This bioorthogonal reaction is exceptionally fast and highly selective, proceeding rapidly at low concentrations and under physiological conditions without the need for a catalyst. frontiersin.org This makes it an ideal strategy for labeling a wide range of biomolecules that have been pre-functionalized with a TCO group.

Site-Specific Modification of Proteins and Peptides with TCO

Achieving site-specific modification of proteins is crucial for preserving their structure and function. Several methods have been developed to introduce TCO moieties at specific locations within a protein sequence.

One powerful technique is the genetic incorporation of unnatural amino acids (UAAs). frontiersin.org By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, a UAA containing a TCO group can be incorporated into a protein in response to a specific codon (e.g., the amber stop codon, UAG) during protein expression in both prokaryotic and eukaryotic systems. This allows for the precise placement of the TCO group at virtually any position in the protein.

Enzymatic methods also provide a means for site-specific TCO labeling. For instance, enzymes like formylglycine-generating enzyme (FGE) can be used to introduce an aldehyde tag at a specific consensus sequence within a protein. This aldehyde can then be reacted with a TCO-containing hydrazine (B178648) or aminooxy compound. Another enzymatic approach involves the use of sortase A, which can ligate a TCO-modified peptide to a specific sorting signal at the C-terminus of a target protein.

Table 2: Research Findings on Site-Specific Protein Labeling with TCO for Tetrazine Ligation

| Method | Protein/Peptide | TCO Introduction | Tetrazine Probe | Key Finding |

| Unnatural Amino Acid Incorporation | Green Fluorescent Protein (GFP) | TCO-lysine incorporated via an engineered tRNA/synthetase pair | Tetrazine-fluorophore | Efficient and site-specific labeling of GFP in live cells demonstrated. |

| Enzymatic Labeling (Sortase A) | Antibody Fragment (Fab) | TCO-containing peptide ligated to the C-terminus | Tetrazine-drug conjugate | Creation of a homogeneous antibody-drug conjugate with a defined drug-to-antibody ratio. |

| Chemical Modification of Cysteine | Human Serum Albumin (HSA) | Cysteine residues modified with a TCO-maleimide reagent | Tetrazine-biotin | While not strictly site-specific without a single cysteine, it allows for controlled labeling. |

Labeling of Nucleic Acids and Oligonucleotides with TCO

TCO groups can be incorporated into DNA and RNA strands during or after synthesis, enabling their subsequent conjugation to tetrazine-containing molecules.

For enzymatic labeling, TCO-modified deoxynucleoside triphosphates (e.g., TCO-dUTP) can be used as substrates for DNA polymerases in methods like PCR, nick translation, or primer extension. kcl.ac.uk This allows for the incorporation of TCO moieties throughout a DNA strand.

During chemical oligonucleotide synthesis on a solid support, a TCO-functionalized phosphoramidite (B1245037) can be added at any desired position in the sequence. mcmaster.ca This method offers precise control over the placement of the TCO group, allowing for the synthesis of oligonucleotides with a single TCO at the 5' or 3' end, or even at an internal position.

Table 3: Research Findings on TCO-Labeling of Nucleic Acids

| Method | Nucleic Acid Type | TCO Introduction | Conjugation Efficiency with Tetrazine |

| Enzymatic Incorporation | DNA Probe | TCO-dUTP incorporated via PCR | High, enabling efficient fluorescent labeling of the probe. |

| Solid-Phase Synthesis | 20-mer Oligonucleotide | TCO-phosphoramidite at the 5'-terminus | Greater than 95% conjugation with a tetrazine-fluorophore in solution. |

| Post-synthetic Modification | RNA | Amino-modified RNA reacted with TCO-NHS ester | Effective labeling, though requires an initial amine modification. |

Conjugation to Lipids and Nanomaterials Bearing TCO Moieties

The versatility of the tetrazine-TCO ligation extends to the modification of larger structures such as lipids, liposomes, and various nanomaterials.

TCO-functionalized lipids can be synthesized and incorporated into the lipid bilayer of liposomes. These TCO-displaying liposomes can then be targeted with tetrazine-modified molecules, such as antibodies or imaging agents, for applications in drug delivery and medical imaging. rsc.org

Similarly, the surfaces of nanoparticles (e.g., gold nanoparticles, quantum dots, silica (B1680970) nanoparticles) can be functionalized with TCO groups. This is often achieved by reacting the nanoparticle surface with a TCO-containing silane (B1218182) or thiol. These TCO-modified nanomaterials can then be conjugated to tetrazine-labeled biomolecules for a wide range of applications in diagnostics and therapeutics. radiologykey.com

Table 4: Research Findings on TCO-Functionalized Lipids and Nanomaterials

| Material | TCO Functionalization Method | Tetrazine Partner | Application Demonstrated |

| Liposomes | Incorporation of TCO-DSPE lipid during formulation | 18F-labeled tetrazine | Pre-targeted PET imaging of tumors. |

| Gold Nanoparticles | Surface modification with a TCO-terminated thiol | Tetrazine-peptide | Targeted delivery to cells expressing the peptide's receptor. |

| Silica Nanoparticles | Co-condensation with a TCO-silane during synthesis | Tetrazine-antibody | Development of a sensitive immunoassay. radiologykey.com |

Stepwise and One-Pot Bioconjugation Protocols

The choice between a stepwise or a one-pot protocol depends on the nature of the biomolecules to be conjugated, the desired purity of the final product, and the need to control the reaction stoichiometry at each stage.

Stepwise Bioconjugation:

A stepwise approach involves the sequential reaction of the two functional groups on the this compound linker. This method provides greater control over the reaction and allows for purification of the intermediate product, ensuring a well-defined final bioconjugate.

Step 1: Activation of the Carboxyl Group and Conjugation to an Amine-Containing Biomolecule. The terminal carboxyl group of the linker is typically activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). nih.govnih.govresearchgate.netnih.gov This reaction forms a semi-stable NHS ester that readily reacts with primary amines on a biomolecule (e.g., lysine (B10760008) residues on a protein or an amino-modified oligonucleotide) to form a stable amide bond. sigmaaldrich.comthermofisher.combroadpharm.com The reaction is generally performed in a buffer at a pH of 7.2-8.0. thermofisher.combroadpharm.com

Step 2: Purification of the Intermediate. After the first conjugation step, the resulting methyltetrazine-PEG-biomolecule conjugate is purified to remove excess linker and coupling reagents. This is a critical step to prevent unwanted side reactions in the subsequent step.

Step 3: Bioorthogonal Ligation of the Methyltetrazine Moiety. The purified intermediate, now bearing a reactive methyltetrazine group, is then reacted with a biomolecule functionalized with a strained alkene, such as a trans-cyclooctene (TCO). This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is a highly efficient and bioorthogonal "click" reaction. conju-probe.comconju-probe.comnih.govnih.govresearchgate.net This ligation is rapid and can be performed under mild, aqueous conditions. conju-probe.comconju-probe.com

One-Pot Bioconjugation:

One-pot protocols aim to simplify the conjugation process by performing multiple reaction steps in a single vessel, which can save time and reduce sample loss from intermediate purification steps. However, these protocols require careful planning to ensure the chemoselectivity of the reactions and to minimize the formation of undesired byproducts.

A common one-pot strategy involves the pre-activation of one of the biomolecules. For instance, a protein with accessible lysine residues can be modified with a TCO-NHS ester. Subsequently, the this compound linker can be added to the reaction mixture along with a second biomolecule that has been activated at its carboxyl groups with EDC/NHS. The amino group of the linker will react with the activated carboxyl groups of the second biomolecule, while the methyltetrazine moiety will simultaneously react with the TCO-functionalized protein. The success of this approach relies on the rapid kinetics of the IEDDA reaction and the careful control of reaction conditions to favor the desired amide bond formation. nih.gov

| Parameter | Stepwise Protocol | One-Pot Protocol |

| Control | High degree of control over each reaction step. | Less control over individual reaction steps. |

| Purity of Intermediate | Allows for purification of the intermediate conjugate. | No isolation of intermediate products. |

| Efficiency | Can be more time-consuming and may lead to lower overall yields due to multiple steps. | Faster and potentially higher overall yield by avoiding intermediate purification losses. |

| Complexity | More complex procedure with multiple reaction and purification steps. | Simpler procedure performed in a single reaction vessel. |

| Side Reactions | Minimized potential for unwanted side reactions. | Higher potential for cross-reactivity and side product formation. |

Purification and Characterization of Bioconjugates

Following bioconjugation, rigorous purification and characterization are essential to ensure the identity, purity, and integrity of the final product.

A combination of spectroscopic and chromatographic techniques is employed to verify the successful formation of the bioconjugate and to assess its purity.

UV-Vis Spectroscopy: The formation of the bioconjugate can often be monitored by UV-Vis spectroscopy. The tetrazine moiety has a characteristic absorbance in the visible region (around 520-540 nm), which disappears upon its reaction with a TCO group. rsc.org This change in the absorption spectrum can be used to track the progress of the IEDDA reaction.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC) and size-exclusion chromatography (SEC), is a powerful tool for the analysis and purification of bioconjugates. nih.govnih.govnih.gov RP-HPLC separates molecules based on their hydrophobicity, allowing for the separation of the bioconjugate from the unconjugated starting materials and byproducts. SEC separates molecules based on their hydrodynamic volume, which is effective for removing excess small-molecule linkers and reagents from larger protein or antibody conjugates. nih.govresearchgate.netsigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, confirming the covalent attachment of the linker and the second biomolecule. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used to analyze bioconjugates. rsc.orgnih.govnih.govenovatia.com The observed mass of the conjugate should correspond to the sum of the molecular weights of the individual components.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein bioconjugates, SDS-PAGE is a valuable technique to visualize the increase in molecular weight upon conjugation. The bioconjugate will migrate more slowly through the gel compared to the unconjugated protein, resulting in a band shift. nih.govresearchgate.net

| Technique | Principle | Information Obtained |

| UV-Vis Spectroscopy | Measures the absorbance of light by the sample. | Confirmation of the reaction of the tetrazine moiety. researchgate.net |

| HPLC (RP and SEC) | Separates molecules based on hydrophobicity or size. | Purity assessment, separation of conjugate from starting materials. nih.govnih.gov |

| Mass Spectrometry (MALDI-TOF, ESI) | Measures the mass-to-charge ratio of ionized molecules. | Confirmation of covalent conjugation and determination of molecular weight. rsc.orgenovatia.com |

| SDS-PAGE | Separates proteins based on their molecular weight. | Visualization of the increase in molecular weight upon conjugation. nih.gov |

Quantifying the efficiency of the conjugation reaction and the purity of the final product is crucial for the reproducibility and application of the bioconjugate.

Conjugation Efficiency: The efficiency of the conjugation can be determined using several methods. For protein conjugates, the degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein, can be calculated using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the label (if it has a distinct absorbance). aatbio.comaatbio.comabberior.rocksnih.gov Alternatively, HPLC peak integration can be used to quantify the ratio of conjugated to unconjugated biomolecule. rsc.org Mass spectrometry can also provide information on the distribution of species with different numbers of attached linkers. nih.gov

Purity Assessment: The purity of the final bioconjugate is typically assessed by HPLC, where the percentage of the main conjugate peak relative to all other peaks is calculated. nih.gov Densitometry analysis of SDS-PAGE gels can also provide a semi-quantitative measure of purity for protein conjugates.

Table of Research Findings on Conjugation Efficiency:

| Biomolecule | Linker Type | Conjugation Method | Conjugation Efficiency/DOL | Reference |

| Antibody | TCO-PEG4-NHS | NHS ester chemistry | DOL of 2-6 TCOs/Antibody | harvard.edu |

| Interferon (IFN) | QGEGG-PEG(5K) | Transglutaminase-mediated | >95% conjugation at a specific site | nih.gov |

| Interleukin-2 (IL-2) | QGRGG-PEG(0.5K) | Transglutaminase-mediated | 74% conjugation at the most efficient site | nih.gov |

| Somatostatin (SST) | IC-Tetrazine | Disulfide rebridging | 95% yield for PEGylation | rsc.org |

| Somatostatin (SST) | IC-Tetrazine | Disulfide rebridging | 90% yield for Cy5 conjugation | rsc.org |

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 2-(2-(2-(2-(2-(2-(2-(2-(2-(2-((6-(4-(aminomethyl)phenyl)-1,2,4,5-tetrazin-3-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| NHS | N-hydroxysuccinimide |

| sulfo-NHS | N-hydroxysulfosuccinimide |

| TCO | trans-cyclooctene |

| Cy5 | Cyanine-5 |

| IFN | Interferon |

| IL-2 | Interleukin-2 |

| SST | Somatostatin |

| IgG | Immunoglobulin G |

| BSA | Bovine Serum Albumin |

| Tris | Tris(hydroxymethyl)aminomethane |

| HEPES | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid |

| MES | 2-(N-morpholino)ethanesulfonic acid |

| DMF | Dimethylformamide |

| DMSO | Dimethyl sulfoxide |

| THF | Tetrahydrofuran (B95107) |

| DCM | Dichloromethane (B109758) |

| GSH | Glutathione (B108866) |

| TCEP | Tris(2-carboxyethyl)phosphine |

| DTT | Dithiothreitol |

Advanced Research Applications in Chemical Biology and Biomedical Sciences

Development of Targeted Probes and Imaging Agents

The ability to visualize and track biological molecules and processes in real-time is crucial for understanding disease mechanisms and developing new diagnostic tools. Methyltetrazine-amino-PEG10-CH2CH2COOH serves as a key component in the construction of various imaging agents, leveraging the highly efficient and specific reaction between tetrazines and strained alkenes, such as trans-cyclooctene (B1233481) (TCO), in a process known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).

Design of Fluorescent Imaging Probes

The carboxylic acid group of this compound allows for its straightforward conjugation to fluorescent dyes. Once coupled, the resulting methyltetrazine-PEG-fluorophore conjugate can be used to label biomolecules that have been metabolically or genetically engineered to contain a TCO group. The PEG10 linker in this construct offers several advantages, including increased hydrophilicity, which improves the solubility and reduces non-specific binding of the probe in aqueous biological environments. This leads to a higher signal-to-noise ratio in imaging experiments.

| Feature | Advantage in Fluorescent Probe Design |

| Methyltetrazine Moiety | Enables highly specific and rapid bioorthogonal ligation to TCO-tagged biomolecules. |

| PEG10 Linker | Enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance. |

| Carboxylic Acid Handle | Provides a versatile point of attachment for a wide variety of fluorescent dyes. |

Radiopharmaceutical Development for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research

In the realm of nuclear medicine, PET and SPECT imaging provide non-invasive, three-dimensional visualization of physiological processes. This compound can be adapted for these technologies by chelating a radionuclide. The carboxylic acid can be modified to incorporate a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then stably coordinate with medically relevant radioisotopes like Gallium-68 for PET or Lutetium-177 for SPECT and therapy.

The pre-targeting approach is a particularly powerful strategy in this context. First, a TCO-modified antibody is administered and allowed to accumulate at the target tissue and clear from circulation. Subsequently, the much smaller and faster-clearing radiolabeled methyltetrazine-PEG probe is injected. It rapidly finds and reacts with the TCO-tagged antibody at the target site, leading to high-contrast images with reduced radiation dose to non-target tissues. The PEG10 linker is instrumental in this approach, as it influences the pharmacokinetic properties of the radiotracer, allowing for efficient delivery to the target and rapid clearance from the body.

| Component | Role in Radiopharmaceutical Development | Example Radionuclide |

| Methyltetrazine | Bioorthogonal targeting of pre-localized TCO-modified vectors (e.g., antibodies). | Ga-68 (PET) |

| PEG10 Linker | Optimizes pharmacokinetics, improving tumor-to-background ratios. | Lu-177 (SPECT/Therapy) |

| Modified Carboxylic Acid | Conjugation to a chelator for stable radiolabeling. | Cu-64 (PET) |

Near-Infrared Imaging Agents

Near-infrared (NIR) imaging offers the advantage of deeper tissue penetration due to reduced light scattering and absorption by endogenous chromophores. By conjugating this compound to NIR fluorophores, researchers can develop probes for in vivo imaging. The principles are similar to those for fluorescent probes, but the use of NIR dyes allows for the visualization of biological processes in deeper tissues and whole-animal models. The hydrophilic PEG10 spacer is again crucial for maintaining the solubility and biocompatibility of these often large and hydrophobic NIR dyes.

Application in Live-Cell Imaging Methodologies

The bioorthogonality of the tetrazine-TCO ligation is a key feature that enables its use in live-cell imaging. This reaction proceeds rapidly at physiological temperature and pH without the need for cytotoxic catalysts. When this compound is conjugated to a fluorophore, it can be used to label specific proteins or other biomolecules in living cells that have been engineered to display a TCO group. This allows for the dynamic tracking of these molecules in their natural cellular context, providing insights into their function, localization, and trafficking. The PEG10 linker helps to ensure that the probe remains in the extracellular medium until it reacts with its target, minimizing non-specific uptake and intracellular background fluorescence.

Engineering of Biologically Active Conjugates

Beyond imaging, this compound is a valuable tool for the construction of complex, biologically active molecules, most notably in the field of targeted cancer therapy.

Antibody-Drug Conjugate (ADC) Linker Design and Functional Considerations

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, efficacy, and safety.

This compound can function as a component of a bioorthogonal ADC linker system. In a pre-targeting strategy, a TCO-modified antibody is first administered. After localization to the tumor and clearance from the blood, a methyltetrazine-PEG-drug conjugate is given. This small molecule rapidly travels to the tumor and ligates with the antibody, delivering the cytotoxic payload directly to the cancer cells.

The PEG10 linker in this context serves several important functions:

Pharmacokinetics: The length and hydrophilicity of the PEG linker can be tuned to optimize the pharmacokinetic properties of the ADC, affecting its circulation half-life and biodistribution.

Steric Hindrance: The flexible PEG chain provides spatial separation between the antibody and the drug, which can be important for maintaining the binding affinity of the antibody and ensuring efficient release of the drug at the target site.

| Linker Component | Functional Consideration in ADCs |

| Methyltetrazine | Enables bioorthogonal conjugation to a TCO-modified antibody, allowing for pre-targeting strategies. |

| PEG10 Spacer | Improves solubility, modulates pharmacokinetics, and reduces steric hindrance between the antibody and the payload. |

| Carboxylic Acid | Provides a reactive handle for the attachment of a potent cytotoxic drug. |

Role in Site-Specific Antibody Conjugation

The development of homogeneous and well-defined antibody conjugates is critical for therapeutic and diagnostic applications. This compound serves as a pivotal linker in achieving site-specific antibody conjugation through bioorthogonal chemistry. rsc.orgnih.gov The primary mechanism involves the inverse electron-demand Diels-Alder (IEDDA) reaction, a type of click chemistry, between the methyltetrazine group and a strained alkene, most commonly a trans-cyclooctene (TCO), that has been genetically or chemically installed at a specific site on an antibody. nih.govconju-probe.com

This method offers significant advantages over traditional, non-specific conjugation techniques (e.g., targeting lysine (B10760008) residues), which often result in heterogeneous products with unpredictable properties. By pre-modifying an antibody with a TCO group, the subsequent reaction with a methyltetrazine-bearing linker ensures a uniform drug-to-antibody ratio (DAR) and precise placement of the payload, which is crucial for consistent efficacy and safety profiles in research models. rsc.org The methyltetrazine moiety is particularly advantageous due to its small size, high stability, and extremely rapid reaction kinetics (with rate constants up to 10^6 M⁻¹s⁻¹), which allows for efficient conjugation at very low concentrations under mild, physiological conditions. nih.govfrontiersin.org

In a typical research workflow, the carboxylic acid end of this compound is first coupled to a payload molecule (e.g., a fluorophore, a small molecule drug, or a toxin). This functionalized linker is then introduced to the TCO-modified antibody, leading to rapid and irreversible covalent bond formation. nih.gov This strategy has been successfully employed to create antibody-drug conjugates (ADCs), imaging agents, and other antibody-based tools for preclinical research. medchemexpress.com

Linker Stability and Release Mechanisms in Research Models

The stability of the linker is a crucial factor determining the performance of an antibody conjugate in a biological environment. The linkage formed by the IEDDA reaction between methyltetrazine and TCO—a dihydropyridazine (B8628806) bond—is a stable, covalent bond. conju-probe.com This stability ensures that the payload remains attached to the antibody while in circulation, preventing premature release and off-target effects. The inclusion of a methyl group on the tetrazine ring, as in this compound, has been shown to enhance the metabolic stability of the linker compared to some unsubstituted tetrazines. conju-probe.comnih.gov

While the tetrazine-TCO ligation itself is stable, the broader linker architecture can be engineered to include cleavable elements for controlled payload release. For instance, disulfide bonds can be incorporated within the PEG chain or between the linker and the payload. medchemexpress.com These bonds are stable in the bloodstream but are readily cleaved by reducing agents like glutathione (B108866), which is found in high concentrations inside cells. This mechanism allows for the specific release of the payload once the antibody conjugate has been internalized by the target cell.

| Feature | Description | Research Implication |

| Linkage Type | Dihydropyridazine (from Tetrazine-TCO IEDDA reaction) | Forms a highly stable, covalent bond, preventing premature payload release. conju-probe.com |

| Methyl Group | Substitution on the tetrazine ring | Enhances metabolic stability of the linker in biological systems. conju-probe.comnih.gov |

| PEG10 Spacer | Hydrophilic 10-unit polyethylene (B3416737) glycol chain | Improves solubility, reduces aggregation, and can favorably modulate pharmacokinetic properties. broadpharm.com |

| Cleavable Sites | Potential for incorporating disulfide or other cleavable bonds | Allows for controlled, intracellular release of the payload in response to the cellular environment (e.g., high glutathione levels). medchemexpress.com |

Proteolysis-Targeting Chimera (PROTAC) Linker Architectures and Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs). precisepeg.com A PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. precisepeg.com

This compound is highly relevant in the modular construction of PROTACs. PEG-based linkers are the most common type used in PROTAC design, present in over half of the reported molecules. biochempeg.com The PEG10 chain in this compound offers several key advantages for PROTAC architecture:

Solubility: It imparts significant hydrophilicity, improving the often-poor water solubility of complex PROTAC molecules and enhancing their compatibility with physiological environments. precisepeg.combiochempeg.com

Cell Permeability: The physicochemical properties of the PEG linker can be tuned to optimize cell permeability, a crucial factor for PROTAC efficacy. biochempeg.com

Flexibility and Length: The length and flexibility of the PEG10 chain provide the necessary conformational freedom for the two ligands to simultaneously bind their respective target proteins, facilitating the formation of a productive ternary complex. precisepeg.com

The bifunctional nature of this compound allows for a "click chemistry" approach to PROTAC synthesis. For example, the carboxylic acid can be attached to an E3 ligase ligand, while the methyltetrazine group can be rapidly and efficiently clicked onto a POI ligand that has been modified with a TCO group. targetmol.com This modularity accelerates the synthesis of PROTAC libraries with varying linker lengths and attachment points for rapid optimization of degradation efficiency.

| PROTAC Linker Property | Contribution of the PEG10 Moiety | Reference |

| Solubility | Increases aqueous solubility of the heterobifunctional molecule. | biochempeg.com |

| Permeability | Affects cell permeability, influencing overall bioactivity. | biochempeg.com |

| Ternary Complex Formation | Provides optimal length and flexibility for the POI and E3 ligase to engage. | precisepeg.com |

| Synthetic Accessibility | The bifunctional nature allows for modular and rapid assembly of PROTAC libraries. | targetmol.com |

Oligonucleotide and Peptide Conjugates for Gene and Peptide Delivery Research

The conjugation of oligonucleotides to peptides is a promising strategy in biomedical research to enhance the cellular uptake and therapeutic potential of nucleic acid-based agents. frontiersin.orgmdpi.com Peptides, such as cell-penetrating peptides (CPPs), can facilitate the transport of oligonucleotide cargo across cell membranes. frontiersin.org The tetrazine ligation is an ideal chemical tool for creating these conjugates due to its bioorthogonality, rapid kinetics, and biocompatibility, ensuring that the sensitive biological molecules are not damaged during the reaction. qyaobio.combiomers.net

This compound can act as the bridge connecting the two entities. In a typical synthetic scheme, the carboxylic acid end of the linker is conjugated to the N-terminus of a synthesized peptide. Separately, an oligonucleotide is synthesized with a TCO modification at its 3' or 5' end. The two components are then mixed in an aqueous buffer, where the methyltetrazine and TCO groups react specifically and efficiently to form the final peptide-oligonucleotide conjugate. mdpi.com The PEG10 spacer helps to ensure that each component can fold and function independently without steric hindrance. This method has been applied in research settings to conjugate CPPs to phosphorodiamidate morpholino oligonucleotides and siRNAs to improve their delivery and pharmacokinetic profiles. mdpi.com

Advanced Biomaterial and Nanomaterial Functionalization

Surface Modification of Biosensors and Microfluidic Devices

The performance of biosensors and microfluidic devices often depends on the precise immobilization of biorecognition molecules (e.g., antibodies, enzymes) onto a surface. This compound provides a robust method for achieving controlled and oriented surface functionalization.

The carboxylic acid group can be used to covalently attach the linker to surfaces that have been pre-functionalized with amine groups, a common surface chemistry for glass or silicon-based devices. mdpi.com This creates a surface decorated with methyltetrazine moieties. The PEG10 spacer serves a dual purpose: it acts as a hydrophilic cushion that extends the recognition molecule away from the surface, enhancing its accessibility to the target analyte, and it helps to prevent non-specific protein adsorption, which is a common cause of background noise in biosensors. nih.gov

Subsequently, a biorecognition molecule that has been modified with a TCO group can be specifically "clicked" onto the tetrazine-functionalized surface via the IEDDA reaction. nih.gov This strategy has been shown to improve the sensitivity of diagnostic assays like ELISA by increasing the density and ensuring the proper orientation of immobilized capture antibodies. nih.govmdpi.com

Functionalization of Nanoparticles for Research Applications

Nanoparticles are widely explored in research for applications in drug delivery, bioimaging, and diagnostics. Surface functionalization is essential to impart biocompatibility, stability, and targeting capabilities. mdpi.com Polyethylene glycol (PEG) is the most widely used polymer for nanoparticle functionalization, as it creates a hydrophilic shell that reduces clearance by the immune system and prolongs circulation time in vivo. mdpi.comnih.gov

This compound is an ideal reagent for a two-step nanoparticle functionalization strategy.

Coating: The carboxylic acid group is used to anchor the linker to the nanoparticle surface. This can be achieved through amide bond formation with amine-functionalized nanoparticles or through coordination to the surface of metal oxide nanoparticles. nih.gov